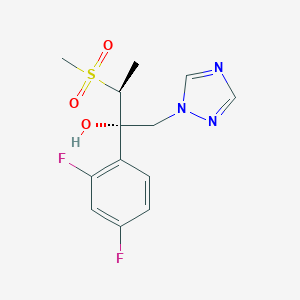

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

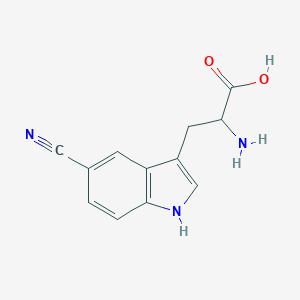

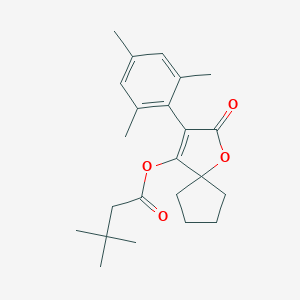

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as fluconazole, is a triazole antifungal medication that is used to treat various fungal infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 306.3 g/mol. Fluconazole is a member of the azole family of antifungal drugs and is widely used in clinical practice due to its broad-spectrum activity against a range of fungal pathogens.

作用機序

The mechanism of action of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol disrupts the fungal cell membrane and leads to cell death.

生化学的および生理学的効果

Fluconazole has been shown to have minimal toxicity and is generally well-tolerated in patients. However, it can interact with other medications and may cause liver toxicity in rare cases. It is also known to inhibit the metabolism of certain drugs, leading to potential drug interactions.

実験室実験の利点と制限

Fluconazole is widely used in laboratory experiments due to its broad-spectrum activity against a range of fungal pathogens. It is relatively easy to obtain and is available in both powder and solution form. However, it can be expensive and may not be suitable for all experiments due to its potential interactions with other drugs and its limited activity against some fungal pathogens.

将来の方向性

Future research on (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol may focus on improving its efficacy against drug-resistant fungal pathogens, developing new formulations for improved drug delivery, and exploring its potential use in combination therapy with other antifungal drugs. Additionally, further studies may be needed to better understand the mechanisms of drug interactions and potential toxicity in certain patient populations.

合成法

The synthesis of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves a multi-step process that begins with the reaction of 2,4-difluorobenzyl bromide with 3-methylsulfonylpropene in the presence of a base to yield 2,4-difluorophenyl-3-methylsulfonylpropene. This intermediate is then reacted with 1,2,4-triazole in the presence of a Lewis acid catalyst to yield (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol. The final product is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

Fluconazole has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. Fluconazole has also been studied for its potential use in combination therapy with other antifungal drugs to improve treatment outcomes and reduce the development of drug resistance.

特性

CAS番号 |

134779-41-2 |

|---|---|

製品名 |

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

分子式 |

C13H15F2N3O3S |

分子量 |

331.34 g/mol |

IUPAC名 |

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m0/s1 |

InChIキー |

HFGZFHCWKKQGIS-ZANVPECISA-N |

異性体SMILES |

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

正規SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

その他のCAS番号 |

134779-41-2 |

同義語 |

genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)